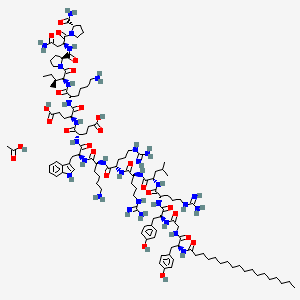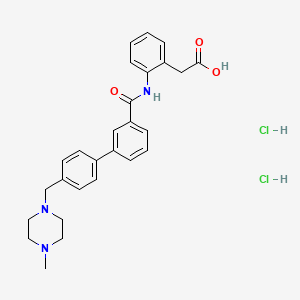
4,6-Dibromo-2-fluoro-3-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dibromo-2-fluoro-3-methylbenzaldehyde is an organic compound with the molecular formula C8H5Br2FO. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-fluoro-3-methylbenzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination of 2-fluoro-3-methylbenzaldehyde, followed by further bromination at specific positions on the benzene ring. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reactions are usually carried out in solvents like dichloromethane or acetonitrile under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to minimize by-products and enhance selectivity is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dibromo-2-fluoro-3-methylbenzaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzaldehydes, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
4,6-Dibromo-2-fluoro-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 4,6-Dibromo-2-fluoro-3-methylbenzaldehyde in biological systems involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The presence of electron-withdrawing groups like bromine and fluorine can enhance its reactivity and binding affinity to biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-3-methylbenzaldehyde: Lacks the bromine substituents, making it less reactive in certain substitution reactions.
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: Contains additional fluorine atoms and a different core structure, leading to distinct chemical properties.
Uniqueness
4,6-Dibromo-2-fluoro-3-methylbenzaldehyde is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in various synthetic and research applications.
Propriétés
Formule moléculaire |
C8H5Br2FO |
|---|---|
Poids moléculaire |
295.93 g/mol |
Nom IUPAC |
4,6-dibromo-2-fluoro-3-methylbenzaldehyde |
InChI |
InChI=1S/C8H5Br2FO/c1-4-6(9)2-7(10)5(3-12)8(4)11/h2-3H,1H3 |
Clé InChI |
WXBRMOCAAJDUMU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1Br)Br)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzenamine, 2,3,4,5,6-pentafluoro-N-[(pentafluorophenyl)methylene]-](/img/structure/B14757318.png)

![acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B14757329.png)





![(3R,5S,8E)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one](/img/structure/B14757365.png)
![[[4-[Cyano(phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] benzoate](/img/structure/B14757381.png)
